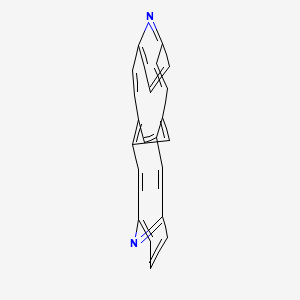
25,26-Diazapentacyclo(19.3.1.19,13.04,16.06,18)hexacosa-1(25),2,4,6(18),7,9,11,13(26),14,16,19,21,23-tridecaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
25,26-Diazapentacyclo(193119,1304,1606,18)hexacosa-1(25),2,4,6(18),7,9,11,13(26),14,16,19,21,23-tridecaene is a complex polycyclic compound with a unique structure that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 25,26-Diazapentacyclo(19.3.1.19,13.04,16.06,18)hexacosa-1(25),2,4,6(18),7,9,11,13(26),14,16,19,21,23-tridecaene involves multiple steps, typically starting with simpler organic molecules. The process often includes cyclization reactions, where linear molecules are transformed into cyclic structures, followed by the introduction of nitrogen atoms into the ring system. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to produce the compound on a larger scale.
化学反应分析
Types of Reactions
25,26-Diazapentacyclo(19.3.1.19,13.04,16.06,18)hexacosa-1(25),2,4,6(18),7,9,11,13(26),14,16,19,21,23-tridecaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as solvent choice, temperature, and reaction time are critical to achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce halogenated derivatives.
科学研究应用
25,26-Diazapentacyclo(19.3.1.19,13.04,16.06,18)hexacosa-1(25),2,4,6(18),7,9,11,13(26),14,16,19,21,23-tridecaene has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: Its interactions with biological molecules are of interest for understanding biochemical pathways and developing new drugs.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and industrial processes.
作用机制
The mechanism of action of 25,26-Diazapentacyclo(19.3.1.19,13.04,16.06,18)hexacosa-1(25),2,4,6(18),7,9,11,13(26),14,16,19,21,23-tridecaene involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes.
相似化合物的比较
Similar Compounds
25,26-Diazapentacyclo(19.3.1.19,13.04,16.06,18)hexacosa-1(25),2,4,6(18),7,9,11,13(26),14,16,19,21,23-tridecaene: This compound itself is unique due to its specific structure and properties.
Other Polycyclic Compounds: Compounds with similar polycyclic frameworks but different functional groups or ring sizes.
Uniqueness
The uniqueness of 25,26-Diazapentacyclo(193119,1304,1606,18)hexacosa-1(25),2,4,6(18),7,9,11,13(26),14,16,19,21,23-tridecaene lies in its specific arrangement of rings and nitrogen atoms, which confer distinct chemical and biological properties
属性
CAS 编号 |
64031-65-8 |
|---|---|
分子式 |
C24H16N2 |
分子量 |
332.4 g/mol |
IUPAC 名称 |
25,26-diazapentacyclo[19.3.1.19,13.04,16.06,18]hexacosa-1(25),2,4,6(18),7,9,11,13(26),14,16,19,21,23-tridecaene |
InChI |
InChI=1S/C24H16N2/c1-3-21-11-7-17-15-20-10-14-24-6-2-5-23(26-24)13-9-19(17)16-18(20)8-12-22(4-1)25-21/h1-16H |
InChI 键 |
OOIJMELXAYQWOH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC(=C1)C=CC3=C4C=CC5=CC=CC(=N5)C=CC(=C3)C(=C4)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



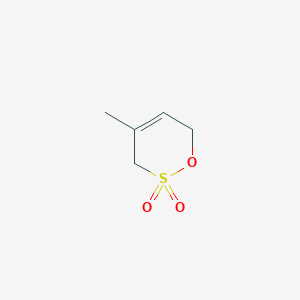
![4,4'-[(6-Methoxypyridin-2-yl)methylene]diphenol](/img/structure/B14506979.png)


![[4-(1-Oxooctahydro-2h-isoindol-2-yl)phenyl]acetic acid](/img/structure/B14506985.png)
![{2-[4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}methanol](/img/structure/B14507002.png)
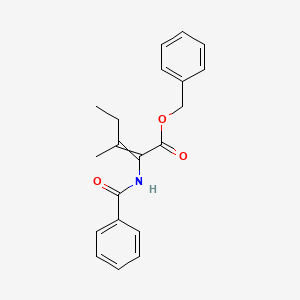
![1-(4-Phenylbicyclo[2.2.2]octan-1-yl)ethan-1-one](/img/structure/B14507013.png)

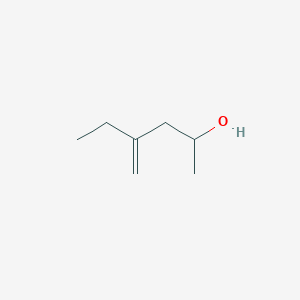
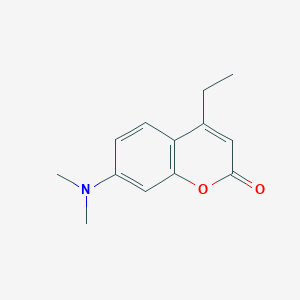
![5-Bromo-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one](/img/structure/B14507033.png)
![Silane, [1,3-cyclohexadiene-1,3-diylbis(oxy)]bis[trimethyl-](/img/structure/B14507037.png)
